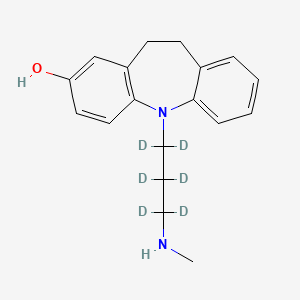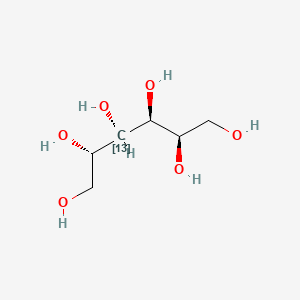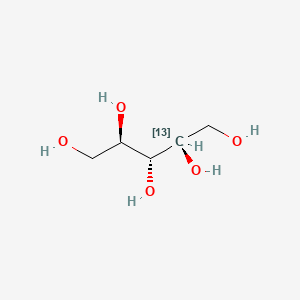
7-Desmethylmicrocystin-LR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Desmethylmicrocystin-LR is a toxic cyclic heptapeptide produced by cyanobacteria, specifically from the genus Microcystis . This compound is a variant of microcystin-LR, differing by the absence of a methyl group at the seventh position. Microcystins are known for their potent inhibition of protein phosphatases, making them significant in toxicological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin-LR involves complex peptide synthesis techniques. Typically, the synthesis starts with the assembly of the linear peptide chain, followed by cyclization to form the heptapeptide ring. The reaction conditions often require the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of cyanobacteria, such as Microcystis aeruginosa, under controlled conditions. The compound is then extracted and purified using techniques like silica-gel chromatography and gel filtration chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Desmethylmicrocystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications and studying its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the removal of specific functional groups .
Applications De Recherche Scientifique
7-Desmethylmicrocystin-LR has a wide range of applications in scientific research:
Mécanisme D'action
7-Desmethylmicrocystin-LR exerts its effects by inhibiting protein phosphatases type 1 and type 2A (PP1 and PP2A) in the cytoplasm of liver cells . This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular signaling pathways and causing toxic effects such as oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Microcystin-LW
- Microcystin-LF
- 3-Desmethylmicrocystin-LR
Comparison: 7-Desmethylmicrocystin-LR is unique due to the absence of a methyl group at the seventh position, which affects its interaction with protein phosphatases and its overall toxicity . Compared to other microcystins, it has distinct chemical properties and biological activities, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C48H72N10O12 |
|---|---|
Poids moléculaire |
981.1 g/mol |
Nom IUPAC |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36-,37-,39+/m0/s1 |
Clé InChI |
WLWITBHAANNFHV-NDUWXMRTSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


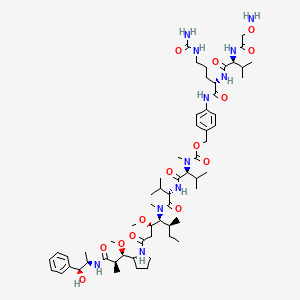
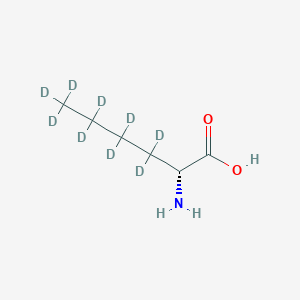
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
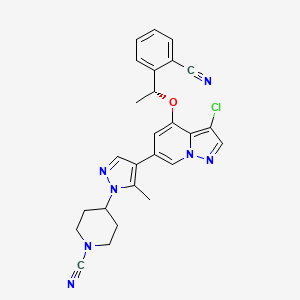
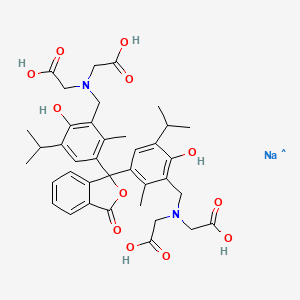
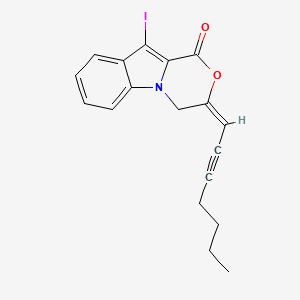
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
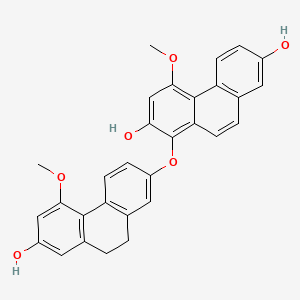
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
